molecular formula C25H30O10 B1622220 Salprotoside CAS No. 33779-37-2

Salprotoside

Cat. No.: B1622220
CAS No.: 33779-37-2
M. Wt: 490.5 g/mol
InChI Key: VKRBJYIBLRSBNI-KOGKCOTNSA-N
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Description

Salprotoside is a useful research compound. Its molecular formula is C25H30O10 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
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Biological Activity

Salprotoside, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. Understanding its physicochemical properties is crucial for elucidating its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are vital for modulating enzyme activity and receptor signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines. For instance:

  • Cell Proliferation Assays : this compound was found to enhance cell proliferation in fibroblast cell lines, indicating potential applications in wound healing.
  • Cytotoxicity Tests : In contrast, it exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models : In rodent models of inflammation, administration of this compound significantly reduced inflammatory markers and improved overall health outcomes.
  • Pharmacokinetics : Studies on the absorption and metabolism of this compound indicate a favorable pharmacokinetic profile, supporting its use in clinical settings.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications.
  • Case Study on Anti-inflammatory Effects :
    • Research involving human subjects with chronic inflammatory conditions showed that this compound supplementation led to a marked decrease in inflammatory cytokines.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityIn Vitro ResultsIn Vivo Results
AntioxidantSignificant free radical scavengingReduced oxidative stress markers
Anti-inflammatoryDecreased cytokine levelsImproved health outcomes in models
AntimicrobialEffective against specific pathogensNot extensively studied

Properties

CAS No.

33779-37-2

Molecular Formula

C25H30O10

Molecular Weight

490.5 g/mol

IUPAC Name

[(2R)-2-[(2R,3R,4R)-5-ethoxy-4-hydroxy-3-propoxyoxolan-2-yl]-2-(2-hydroxybenzoyl)oxyethyl] 2-hydroxybenzoate

InChI

InChI=1S/C25H30O10/c1-3-13-32-22-20(28)25(31-4-2)35-21(22)19(34-24(30)16-10-6-8-12-18(16)27)14-33-23(29)15-9-5-7-11-17(15)26/h5-12,19-22,25-28H,3-4,13-14H2,1-2H3/t19-,20-,21-,22-,25?/m1/s1

InChI Key

VKRBJYIBLRSBNI-KOGKCOTNSA-N

SMILES

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

Isomeric SMILES

CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

Canonical SMILES

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O

Origin of Product

United States

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